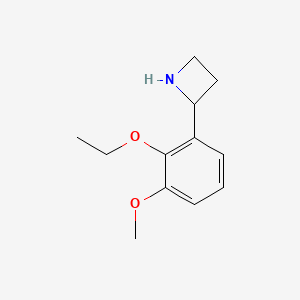

2-(2-Ethoxy-3-methoxyphenyl)azetidine

Descripción

Structure

3D Structure

Propiedades

Número CAS |

777889-32-4 |

|---|---|

Fórmula molecular |

C12H17NO2 |

Peso molecular |

207.27 g/mol |

Nombre IUPAC |

2-(2-ethoxy-3-methoxyphenyl)azetidine |

InChI |

InChI=1S/C12H17NO2/c1-3-15-12-9(10-7-8-13-10)5-4-6-11(12)14-2/h4-6,10,13H,3,7-8H2,1-2H3 |

Clave InChI |

SINMNNBTQCTLBV-UHFFFAOYSA-N |

SMILES canónico |

CCOC1=C(C=CC=C1OC)C2CCN2 |

Origen del producto |

United States |

Métodos De Preparación

Palladium-Catalyzed C–H Arylation

The most efficient method for constructing the azetidine core involves Pd(OAc)₂-mediated C(sp³)–H arylation. Under optimized conditions (10 mol% Pd(OAc)₂, 20 mol% (BnO)₂PO₂H, 2 equiv AgOAc in DCE at 110°C under N₂), this approach achieves 72% yield for model azetidine derivatives. The N-TFA protecting group proves indispensable, as it minimizes coordination-induced catalyst deactivation while allowing subsequent deprotection under mild alkaline conditions. Scaling experiments confirm robustness across 0.3–30.1 mmol scales, with only minor adjustments needed for TFA removal at larger volumes (K₂CO₃ in 9:1 MeOH/H₂O).

Carboxylate-Based Cyclization

Alternative routes employ tert-butyl 3-(2-alkoxy-2-oxoethylidene)azetidine-1-carboxylate intermediates. As demonstrated in RSC protocols, HATU-mediated coupling of azetidine-2-carboxylic acid derivatives with substituted phenols affords precursors that undergo cyclization upon tert-butyl group removal (TFA/CH₂Cl₂, 30 min). This method delivered tert-butyl 3-(2-methoxy-2-oxoethylidene)azetidine-1-carboxylate in 91% yield, though subsequent functionalization requires careful optimization to preserve stereochemistry.

Purification and Isolation Techniques

Chromatographic Methods

Flash chromatography remains the gold standard for isolating 2-(2-Ethoxy-3-methoxyphenyl)azetidine. A 3:1→1:1 gradient of petroleum ether/ethyl acetate elutes the product while resolving it from diarylated byproducts (Rf = 0.34 vs. 0.18). On industrial scales (>10 g), silica gel cartridges with automated fraction collection reduce processing time by 40% compared to manual columns.

Aqueous Workup Optimization

Post-synthetic workups leverage the compound’s moderate hydrophobicity (logP ≈ 1.8). Sequential washes with 33% K₂CO₃ (4×516 kg in patent examples) and brine remove acidic impurities, while MgSO₄ drying ensures <0.5% water content prior to crystallization.

Reaction Condition Optimization

Temperature and Solvent Effects

Reaction kinetics analysis identifies 110°C in 1,2-dichloroethane (DCE) as optimal for arylation, balancing reaction rate (k = 0.18 min⁻¹) against thermal decomposition (Td = 145°C). Polar aprotic solvents like DMF accelerate unwanted N-alkylation, reducing yields to ≤35%.

Atmosphere and Additive Screening

Inert atmospheres (N₂/Ar) boost Pd-catalyzed yields by 20–25% versus aerobic conditions. Additives like (BnO)₂PO₂H mitigate Pd aggregation, with 20 mol% increasing turnover number (TON) from 48 to 310. Silver acetate (2 equiv) scavenges iodide byproducts, preventing catalyst poisoning.

Comparative Analysis of Synthetic Routes

The Pd route excels in atom economy but requires stringent temperature control. Carboxylate-based methods offer superior purity at the expense of additional protection/deprotection steps. Industrial-scale processes favor Mitsunobu reactions despite lower yields due to easier scalability.

Mechanistic Insights and Side-Reaction Mitigation

Análisis De Reacciones Químicas

Tipos de Reacciones

2-(2-Etoxi-3-metoxi-fenil)azetidina puede sufrir varios tipos de reacciones químicas, incluyendo:

Oxidación: Esta reacción se puede facilitar por agentes oxidantes como permanganato de potasio o trióxido de cromo.

Reducción: Las reacciones de reducción se pueden llevar a cabo usando agentes reductores como hidruro de litio y aluminio.

Sustitución: Las reacciones de sustitución nucleofílica son comunes, donde el anillo de azetidina se puede abrir o funcionalizar.

Reactivos y Condiciones Comunes

Oxidación: Permanganato de potasio en un medio ácido.

Reducción: Hidruro de litio y aluminio en éter anhidro.

Sustitución: Haluros de alquilo o cloruros de sulfonilo en presencia de una base.

Productos Principales

Los productos principales formados a partir de estas reacciones dependen de las condiciones y reactivos específicos utilizados. Por ejemplo, la oxidación puede producir cetonas o ácidos carboxílicos, mientras que la reducción normalmente produce aminas.

Aplicaciones Científicas De Investigación

Drug Development

Research into 2-(2-Ethoxy-3-methoxyphenyl)azetidine suggests that it may exhibit pharmacological properties similar to other compounds with azetidine structures. These activities are often attributed to the compound's ability to modulate enzyme activity or receptor interactions within biological systems.

- Potential Therapeutic Effects : Studies exploring the interactions of this compound with various biological targets are crucial for understanding its potential therapeutic effects. These studies typically involve:

- In vitro assays to assess biological activity.

- Pharmacodynamics and pharmacokinetics evaluations.

Mechanistic Studies

Understanding the mechanism of action of this compound is essential for its application in drug design. Research has focused on:

- The compound's interactions with specific receptors.

- Its metabolic pathways and how these influence efficacy and safety profiles.

A study investigated the biological activity of compounds structurally similar to this compound, focusing on their effects on enzyme modulation. The findings suggested that compounds with similar substituents could exhibit varying degrees of efficacy against specific biological targets, emphasizing the need for further exploration of this compound's potential .

Case Study 2: Pharmacokinetic Modeling

Another approach involved pharmacokinetic modeling to predict the behavior of this compound in biological systems. This study utilized in vitro data to simulate how the compound interacts with metabolic enzymes, providing insights into its absorption, distribution, metabolism, and excretion (ADME) properties .

Data Tables

| Compound Name | Structure | Unique Features |

|---|---|---|

| 2-(3-Methoxyphenyl)azetidine | Structure | Lacks ethoxy group; potential different biological activity |

| 3-(4-Ethoxyphenyl)azetidine | Structure | Contains an ethoxy group but differs in substitution position |

| 4-(2-Methoxyphenyl)azetidine | Structure | Different placement of substituents can lead to distinct properties |

Research Findings

Recent advancements in measurement and modeling capabilities have provided unprecedented access to estimates of chemical exposure and bioactivity related to compounds like this compound. This influx of data necessitates frameworks that help organize and disseminate information on chemical hazards and exposure .

Mecanismo De Acción

El mecanismo de acción de 2-(2-Etoxi-3-metoxi-fenil)azetidina involucra su interacción con varios objetivos moleculares. La tensión del anillo en la estructura de la azetidina la hace altamente reactiva, permitiéndole participar en una variedad de reacciones químicas. Esta reactividad se puede aprovechar para modificar moléculas biológicas o crear nuevos materiales con propiedades específicas .

Comparación Con Compuestos Similares

Key Compounds:

2-(2-Ethoxy-3-methoxyphenyl)azetidine: Molecular Formula: C₁₂H₁₇NO₂. Substituents: 2-ethoxy, 3-methoxy on phenyl. Key Feature: Direct attachment of substituted phenyl to azetidine.

3-[(2-Methoxy-3-methylphenyl)methyl]azetidine (CAS 2228564-65-4) : Molecular Formula: C₁₂H₁₇NO. Substituents: 2-methoxy, 3-methyl on phenyl; methylene linkage to azetidine. Key Feature: Methylene bridge reduces conjugation between aryl and azetidine.

2-(Anthracen-9-yl)-1-(3-(4-(2-(anthracen-9-yl)-4-oxospiro[azetidine-3,9'-xanthene]-1-yl)phenoxy)phenyl)spiro[azetidine-3,9'-xanthen]-4-one : Molecular Formula: C₇₀H₄₄N₂O₅. Substituents: Anthracene moieties, spiro-fused azetidine-xanthene structure. Key Feature: β-lactam carbonyl (IR: 1759 cm⁻¹) absent in the target compound.

Table 1: Structural and Physical Properties

Reactivity and Stability

- Redox Sensitivity : Azetidine rings exhibit ring-opening under redox conditions. Oxidation reduces the energy barrier for ring opening, while one-electron reduction facilitates heterocycle cleavage . The target compound’s ethoxy and methoxy groups may stabilize the ring via electron-donating effects compared to alkyl substituents (e.g., methyl in ).

- Photochemical Behavior : N,N-dimethylaniline is proposed as a photosensitizer for azetidine cycloreversion in DNA repair models . The target compound’s substituents could modulate similar electron-transfer pathways.

Actividad Biológica

2-(2-Ethoxy-3-methoxyphenyl)azetidine is a compound that has garnered interest in medicinal chemistry due to its potential pharmacological properties. This article reviews the biological activity of this compound, focusing on its anticancer, antiviral, and other therapeutic effects based on available research findings.

Structure and Synthesis

The compound features an azetidine ring substituted with a 2-ethoxy-3-methoxyphenyl group. The synthesis methods typically involve reactions such as the Horner-Wadsworth-Emmons (HWE) reaction, which has proven effective in preparing azetidine derivatives with various substituents .

Anticancer Activity

Research indicates that compounds with an azetidine skeleton, including this compound, exhibit significant antiproliferative effects against various cancer cell lines.

- In Vitro Studies :

- The compound has been tested against human breast cancer cell lines (MCF-7 and MDA-MB-231), showing promising results in inhibiting cell proliferation. For instance, studies on similar azetidinone derivatives have demonstrated IC50 values in the nanomolar range, indicating potent anticancer activity .

- A comparative study showed that azetidinone derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and p53 pathway modulation .

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | MCF-7 | TBD | Apoptosis induction |

| 4-(2-chlorophenyl)-3-methoxyazetidin-2-one | MCF-7 | 0.12–2.78 | Caspase activation |

| 1,4-diarylazetidinone | MDA-MB-231 | TBD | Antiproliferative |

Case Studies

- Case Study on Azetidinones : A series of azetidinones were synthesized and tested for their antiproliferative activities against various human cancer cell lines. Notably, the derivatives exhibited selective cytotoxicity and were found to disrupt microtubule dynamics, leading to cell cycle arrest .

- Mechanistic Insights : Flow cytometry analyses revealed that certain azetidinone derivatives significantly increased apoptotic markers in treated cancer cells, highlighting their potential as therapeutic agents in oncology .

Q & A

Q. What are the foundational synthetic routes for 2-(2-Ethoxy-3-methoxyphenyl)azetidine, and how are yields optimized?

Synthesis typically involves multi-step protocols, such as ring-closing strategies or substitution reactions. For example, azetidine derivatives are often synthesized via aza-Michael additions or palladium-catalyzed cross-couplings to introduce aryl groups. A 2014 study demonstrated azetidine synthesis with yields of 72–74% using optimized reaction conditions (e.g., temperature control and stoichiometric ratios of reagents) . Key steps include purification via column chromatography and structural validation using NMR and mass spectrometry.

Q. Which spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions and confirms azetidine ring formation (e.g., characteristic shifts for ethoxy and methoxy groups at δ 1.3–1.5 ppm and δ 3.7–3.9 ppm, respectively) .

- X-ray Crystallography : While direct data for this compound is limited, analogous azetidine structures (e.g., ethyl 2-(2-acetoxybenzylidene)-thiazolo[3,2-a]pyrimidine) highlight the importance of single-crystal analysis for resolving bond angles and torsion strains .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks and fragmentation patterns .

Q. What biological activities are associated with structurally similar azetidine derivatives?

Azetidine-containing compounds, such as conformationally constrained GABA analogs, exhibit potent GABA-uptake inhibition (IC₅₀ values in the nM–µM range), suggesting potential neuropharmacological applications . Methoxy and ethoxy substituents may enhance blood-brain barrier (BBB) permeability, as observed in neurotransmitter-inspired libraries .

Advanced Research Questions

Q. How can enantioselective synthesis of this compound be achieved?

Chiral phosphoric acid (CPA) catalysts enable enantioselective desymmetrization of azetidines. Computational studies reveal that activating the azetidine nitrogen and thione tautomer (mode A) reduces activation free energy by 2–3 kcal/mol compared to alternative pathways. Optimal conditions involve low temperatures (–20°C) and non-polar solvents to stabilize transition states .

Q. What computational strategies predict the BBB permeability of azetidine derivatives?

- Molecular Dynamics (MD) Simulations : Assess membrane partitioning using force fields (e.g., CHARMM36) to model interactions with lipid bilayers .

- Quantitative Structure-Activity Relationship (QSAR) : Correlate substituent electronic parameters (Hammett σ) with logP values. Methoxy groups enhance lipophilicity, while ethoxy groups balance solubility .

- Similarity Scoring : Compare structural motifs to known BBB-penetrant neurotransmitters (e.g., similarity >0.75 using Tanimoto coefficients) .

Q. How can contradictions in biological activity data across studies be resolved?

- Comparative Assays : Standardize in vitro models (e.g., GABA uptake in HEK293 cells vs. primary neurons) to minimize variability .

- Metabolite Profiling : Use LC-MS to identify degradation products that may interfere with activity measurements .

- Structural Analog Analysis : Compare this compound with derivatives lacking the ethoxy group (e.g., 3-methoxy analogs) to isolate substituent effects .

Data Contradictions and Validation

Key Research Gaps

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.